Cyclo-dvdavp
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Overview
Description
Cyclo-dvdavp, also known as [1-deaminopenicillamine, 4-valine, 8-D-arginine] vasopressin, is a synthetic analogue of vasopressin. Vasopressin is a hormone that plays a crucial role in regulating the body’s retention of water and blood pressure. This compound is primarily used in scientific research to study the effects of vasopressin and its analogues on various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclo-dvdavp is synthesized through a series of peptide coupling reactions. The synthesis typically involves the sequential addition of amino acids to a growing peptide chain. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). After the peptide chain is fully assembled, the protecting groups are removed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its scalability and ability to produce high-purity peptides .
Chemical Reactions Analysis
Types of Reactions
Cyclo-dvdavp undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which are crucial for its biological activity.
Reduction: Reduction reactions can break disulfide bonds, leading to the loss of biological activity.
Substitution: Substitution reactions can modify the amino acid residues in this compound, potentially altering its biological properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Various amino acid derivatives and coupling reagents like DCC and NHS.
Major Products Formed
The major products formed from these reactions include modified peptides with altered disulfide bonds or substituted amino acid residues. These modifications can significantly impact the biological activity and stability of this compound .
Scientific Research Applications
Cyclo-dvdavp has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in studies of vasopressin receptors and their role in physiological processes such as water retention and blood pressure regulation.
Medicine: Investigated for its potential therapeutic applications in conditions like diabetes insipidus and bleeding disorders.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques .
Mechanism of Action
Cyclo-dvdavp exerts its effects primarily through the activation of vasopressin receptors, specifically the V2 receptors. These receptors are G-protein-coupled receptors that activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. This, in turn, promotes the insertion of aquaporin-2 water channels into the apical membrane of kidney collecting ducts, enhancing water reabsorption. Additionally, this compound stimulates the release of von Willebrand factor and factor VIII from vascular endothelium, aiding in blood clotting .
Comparison with Similar Compounds
Cyclo-dvdavp is compared with other vasopressin analogues such as:
Desmopressin: Another synthetic analogue of vasopressin used to treat diabetes insipidus and bleeding disorders.
Terlipressin: A vasopressin analogue used to treat low blood pressure and bleeding esophageal varices.
This compound is unique in its specific modifications, which provide distinct pharmacological properties and research applications compared to other vasopressin analogues .
Properties
CAS No. |
65647-03-2 |
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Molecular Formula |
C51H73N13O11S2 |
Molecular Weight |
1108.3 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-cyclohexylacetyl)amino]-3-(7-hydroxy-3,8-dithiatricyclo[5.1.0.02,4]octa-1,5-dien-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide |
InChI |
InChI=1S/C51H73N13O11S2/c1-27(2)39(47(73)62-33(24-36(52)65)43(69)58-28(3)48(74)64-21-11-17-35(64)46(72)60-31(16-10-20-56-49(54)55)42(68)57-26-37(53)66)63-44(70)32(22-29-12-6-4-7-13-29)61-45(71)34(59-38(67)23-30-14-8-5-9-15-30)25-50-18-19-51(75)41(77-51)40(50)76-50/h4,6-7,12-13,18-19,27-28,30-35,39,75H,5,8-11,14-17,20-26H2,1-3H3,(H2,52,65)(H2,53,66)(H,57,68)(H,58,69)(H,59,67)(H,60,72)(H,61,71)(H,62,73)(H,63,70)(H4,54,55,56)/t28-,31+,32-,33-,34-,35-,39-,50?,51?/m0/s1 |
InChI Key |
XUQKEOSYGYYCLL-KQYGYMALSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC34C=CC5(C(=C3S4)S5)O)NC(=O)CC6CCCCC6 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC34C=CC5(C(=C3S4)S5)O)NC(=O)CC6CCCCC6 |
Origin of Product |
United States |
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